2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate
CAS No.: 865593-61-9
Cat. No.: VC21380080
Molecular Formula: C16H17NO5S
Molecular Weight: 335.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865593-61-9 |
|---|---|
| Molecular Formula | C16H17NO5S |
| Molecular Weight | 335.4g/mol |
| IUPAC Name | (2-acetamidophenyl) 4-methoxy-3-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C16H17NO5S/c1-11-10-13(8-9-15(11)21-3)23(19,20)22-16-7-5-4-6-14(16)17-12(2)18/h4-10H,1-3H3,(H,17,18) |
| Standard InChI Key | UZEOAZMKBXUGAQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC |
Introduction
2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate is a complex organic compound belonging to the class of sulfonates. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of 335.37 g/mol. This compound features an acetylamino group, a methoxy group, and a methyl group, contributing to its unique chemical properties and potential applications in various scientific fields.
Synthesis and Production
The synthesis of 2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate typically involves a multi-step reaction process. In industrial settings, large-scale production may utilize automated reactors for continuous monitoring and precise control over reaction parameters. Techniques such as recrystallization or chromatography are often employed for purification to ensure high yield and purity.
Applications and Research Findings
This compound can undergo various chemical reactions and has potential applications in organic synthesis. The acetylamino group can form hydrogen bonds with macromolecules, while the sulfonate group may participate in ionic interactions, influencing biochemical pathways relevant to drug design and development.
| Application Area | Description |
|---|---|
| Organic Synthesis | Utilized in creating functional materials through polymerization reactions. |
| Drug Design | Potential interactions with biological targets for modulating enzyme activity or receptor function. |
Comparison with Related Compounds
While specific data on 2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate is limited, related sulfonate compounds have shown significant biological activity. For instance, benzenesulfonamides have been studied for their anticancer properties, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines .
| Compound | Biological Activity |
|---|---|
| Benzenesulfonamides | Anticancer activity against HCT-116, MCF-7, and HeLa cell lines. |
| 2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate | Potential for drug design due to interactions with biological targets. |
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